Raxofelast

Catalog No.
S541091
CAS No.
128232-14-4
M.F
C15H18O5
M. Wt
278.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raxofelast

CAS Number

128232-14-4

Product Name

Raxofelast

IUPAC Name

2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18)

InChI Key

QLWBKUUORSULMI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C

Solubility

Soluble in DMSO

Synonyms

2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid, IRFI 016, IRFI-016, Raxofelast

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C

Description

The exact mass of the compound Raxofelast is 278.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

278.1154

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Raxofelast

Dates

Modify: 2023-07-15
1: Altavilla D, Galeano M, Bitto A, Minutoli L, Squadrito G, Seminara P, Venuti FS, Torre V, Calò M, Colonna M, Lo Cascio P, Giugliano G, Scuderi N, Mioni C, Leone S, Squadrito F. Lipid peroxidation inhibition by raxofelast improves angiogenesis and wound healing in experimental burn wounds. Shock. 2005 Jul;24(1):85-91. PubMed PMID: 15988325.
2: Lee KH, Lim S, Kang SM, Kim DH, Cho HK, Chung JH, Kwon HM, Chung kH, Lee H, Jang Y, Hwang KC. Antiproliferative mechanisms of raxofelast (IRFI-016) in H2O2-stimulated rat aortic smooth muscle cells. Eur J Pharmacol. 2004 Jan 26;484(2-3):119-25. PubMed PMID: 14744595.
3: Altavilla D, Marini H, Seminara P, Squadrito G, Minutoli L, Passaniti M, Bitto A, Calapai G, Calò M, Caputi AP, Squadrito F. Protective effects of antioxidant raxofelast in alcohol-induced liver disease in mice. Pharmacology. 2005 Apr;74(1):6-14. PubMed PMID: 15627848.
4: Galeano M, Torre V, Deodato B, Campo GM, Colonna M, Sturiale A, Squadrito F, Cavallari V, Cucinotta D, Buemi M, Altavilla D. Raxofelast, a hydrophilic vitamin E-like antioxidant, stimulates wound healing in genetically diabetic mice. Surgery. 2001 Apr;129(4):467-77. PubMed PMID: 11283539.
5: Romeo C, Antonuccio P, Esposito M, Marini H, Impellizzeri P, Turiaco N, Altavilla D, Bitto A, Zuccarello B, Squadrito F. Raxofelast, a hydrophilic vitamin E-like antioxidant, reduces testicular ischemia-reperfusion injury. Urol Res. 2004 Oct;32(5):367-71. PubMed PMID: 15316698.
6: Bitto A, Minutoli L, Squadrito F, Polito F, Altavilla D. Raxofelast, (+/-)5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid: a new antioxidant to modulate the inflammatory response during ischemia-reperfusion injury and impaired wound healing. Mini Rev Med Chem. 2007 Mar;7(3):339-43. Review. PubMed PMID: 17346222.
7: Chowienczyk PJ, Brett SE, Gopaul NK, Meeking D, Marchetti M, Russell-Jones DL, Anggård EE, Ritter JM. Oral treatment with an antioxidant (raxofelast) reduces oxidative stress and improves endothelial function in men with type II diabetes. Diabetologia. 2000 Aug;43(8):974-7. PubMed PMID: 10990073.
8: Cuzzocrea S, Costantino G, Mazzon E, Caputi AP. Beneficial effects of raxofelast (IRFI 016), a new hydrophilic vitamin E-like antioxidant, in carrageenan-induced pleurisy. Br J Pharmacol. 1999 Jan;126(2):407-14. PubMed PMID: 10077232; PubMed Central PMCID: PMC1565814.
9: Campo GM, Squadrito F, Campo S, Altavilla D, Quartarone C, Ceccarelli S, Ferlito M, Avenoso A, Squadrito G, Saitta A, Caputi AP. Beneficial effect of raxofelast, an hydrophilic vitamin E analogue, in the rat heart after ischemia and reperfusion injury. J Mol Cell Cardiol. 1998 Aug;30(8):1493-503. PubMed PMID: 9737936.
10: Altavilla D, Famulari C, Passaniti M, Campo GM, Macrì A, Seminara P, Marini H, Calò M, Santamaria LB, Bono D, Venuti FS, Mioni C, Leone S, Guarini S, Squadrito F. Lipid peroxidation inhibition reduces NF-kappaB activation and attenuates cerulein-induced pancreatitis. Free Radic Res. 2003 Apr;37(4):425-35. PubMed PMID: 12747737.
11: Antonuccio P, Minutoli L, Romeo C, Nicòtina PA, Bitto A, Arena S, Altavilla D, Zuccarello B, Polito F, Squadrito F. Lipid peroxidation activates mitogen-activated protein kinases in testicular ischemia-reperfusion injury. J Urol. 2006 Oct;176(4 Pt 1):1666-72. PubMed PMID: 16952711.
12: Altavilla D, Saitta A, Cucinotta D, Galeano M, Deodato B, Colonna M, Torre V, Russo G, Sardella A, Urna G, Campo GM, Cavallari V, Squadrito G, Squadrito F. Inhibition of lipid peroxidation restores impaired vascular endothelial growth factor expression and stimulates wound healing and angiogenesis in the genetically diabetic mouse. Diabetes. 2001 Mar;50(3):667-74. PubMed PMID: 11246889.
13: Ferlazzo N, Condello S, Currò M, Parisi G, Ientile R, Caccamo D. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells. BMC Neurosci. 2008 Jul 7;9:62. doi: 10.1186/1471-2202-9-62. PubMed PMID: 18606001; PubMed Central PMCID: PMC2474632.
14: Caccamo D, Campisi A, Marini H, Adamo EB, Li Volti G, Squadrito F, Ientile R. Glutamate promotes NF-kappaB pathway in primary astrocytes: protective effects of IRFI 016, a synthetic vitamin E analogue. Exp Neurol. 2005 Jun;193(2):377-83. PubMed PMID: 15869940.
15: Iuliano L, Pedersen JZ, Camastra C, Bello V, Ceccarelli S, Violi F. Protection of low density lipoprotein oxidation by the antioxidant agent IRFI005, a new synthetic hydrophilic vitamin E analogue. Free Radic Biol Med. 1999 Apr;26(7-8):858-68. PubMed PMID: 10232829.
16: Campo GM, Squadrito F, Ioculano M, Altavilla D, Zingarelli B, Pollicino AM, Rizzo A, Calapai G, Calandra S, Scuri R, et al. Protective effects of IRFI-016, a new antioxidant agent, in myocardial damage, following coronary artery occlusion and reperfusion in the rat. Pharmacology. 1994 Mar;48(3):157-66. PubMed PMID: 8153143.
17: Calapai G, Squadrito F, Rizzo A, Crisafulli C, Campo GM, Marciano MC, Mazzaglia G, Scuri R. A new antioxidant drug limits brain damage induced by transient cerebral ischaemia. Drugs Exp Clin Res. 1993;19(4):159-64. PubMed PMID: 8131711.
18: Scuri R, Giannetti P, Paesano A. 2-(2,3-Dihydro-5-acetoxy-4,6,7-tribenzofuranyl)acetic acid (IRFI 016): a new antioxidant mucoactive drug. Drugs Exp Clin Res. 1990;16(12):649-56. PubMed PMID: 2130008.
19: Campo GM, Squadrito F, Ioculano M, Avenoso A, Zingarelli B, Calandra S, Scuri R, Saitta A, Caputi AP. IRFI-016, a new radical scavenger, limits ischemic damage following coronary artery occlusion in rats. Res Commun Chem Pathol Pharmacol. 1992 Jun;76(3):287-303. PubMed PMID: 1636053.
20: Bianco T, Centore R, Giannetti P, Scuri R. Compared kinetics of 2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 016) and its active metabolite 2-(2,3-dihydro-5-hydroxy-4,6,7-trimethylbenzofuranyl) acetic acid (IRFI 005) in plasma and bronchial alveolar liquid in mice. Drugs Exp Clin Res. 1992;18(3):93-7. PubMed PMID: 1425209.

Explore Compound Types